3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide
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Overview
Description
3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the thioamide class and is characterized by the presence of a bromine atom, a carbamothioyl group, and a methylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide can be achieved through various methods. One common approach involves the reaction of 3-bromo-4-methylbenzoic acid with 2,6-dimethylphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale chromatography or recrystallization techniques for purification.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide involves the inhibition of the proteasome pathway. The proteasome is responsible for the degradation of intracellular proteins. Inhibition of this pathway leads to the accumulation of proteins, triggering the activation of the caspase pathway and ultimately inducing apoptosis in cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects by modulating specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 4-bromo-3,5-dimethylphenyl N-(2,6-dimethylphenyl)carbamate
Uniqueness
3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide stands out due to its specific substitution pattern and the presence of both bromine and carbamothioyl groups
Properties
IUPAC Name |
3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2OS/c1-10-7-8-13(9-14(10)18)16(21)20-17(22)19-15-11(2)5-4-6-12(15)3/h4-9H,1-3H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRCLYHQBOIIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC(=C(C=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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